2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring substituted with a bromothiophene moiety and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This is followed by a Mannich reaction to introduce the piperazine moiety. The final step involves the coupling of the piperazine derivative with a pyrimidine precursor under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromophenyl)piperazin-1-yl]pyrimidine
- 2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine
- 2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine
Uniqueness
2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-12-3-2-11(19-12)10-17-6-8-18(9-7-17)13-15-4-1-5-16-13/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJVQOAEMFYDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)Br)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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